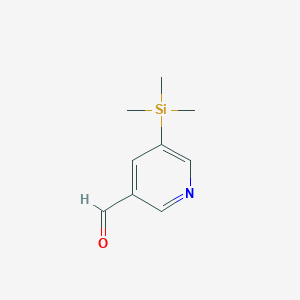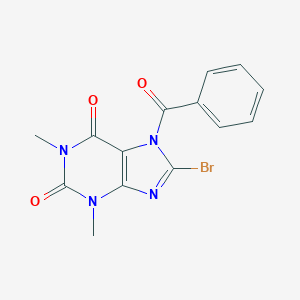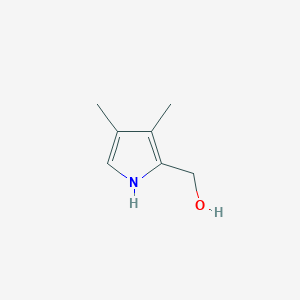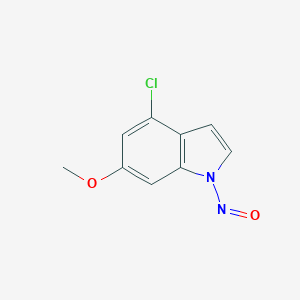
tert-Butyl ethyl(2-hydroxyethyl)carbamate
Descripción general
Descripción
tert-Butyl ethyl(2-hydroxyethyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and polymers.
Synthesis Analysis
The synthesis of tert-butyl ethyl(2-hydroxyethyl)carbamate and related compounds has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was described for a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Another study reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was investigated, leading to optically pure enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl ethyl(2-hydroxyethyl)carbamate is not directly discussed in the provided papers. However, related compounds have been studied, such as the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, which exhibit intermolecular hydrogen bonding . The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was also analyzed, revealing intramolecular hydrogen bonds and chains linked by N-H...O hydrogen bonds in the crystal .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl ethyl(2-hydroxyethyl)carbamate-related compounds has been explored in various contexts. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate was used as a source of the MeNHCH2- synthon, reacting with different electrophiles and leading to functionalized carbamates . The photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was also studied, resulting in tert-butyl N-(1-ethoxycyclopropyl)carbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ethyl(2-hydroxyethyl)carbamate itself are not detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showed excellent enantioselectivity, which is a significant property for the synthesis of chiral compounds . The solubility, stability, and reactivity of these compounds are crucial for their use as intermediates in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- tert-Butyl ethyl(2-hydroxyethyl)carbamate is utilized in the synthesis of complex organic compounds. For instance, Wu (2011) describes its use in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role as an intermediate in chemical reactions (Zhong-Qian Wu, 2011).
- Chalina, Chakarova, and Staneva (1998) report the synthesis of novel carbamates, including compounds similar to tert-butyl ethyl(2-hydroxyethyl)carbamate, which exhibit antiarrhythmic and hypotensive properties (E. Chalina, L. Chakarova, D. Staneva, 1998).
Structural and Crystalline Analysis
- The compound has been studied for its crystalline structure and properties. Oku et al. (2004) investigated a related compound, focusing on its crystal structure and the interactions within its molecular structure (H. Oku, R. Naito, Keiichi Yamada, R. Katakai, 2004).
- Piovan, Pasquini, and Andrade (2011) explored the enzymatic kinetic resolution of a similar carbamate, demonstrating its potential as a key intermediate in the synthesis of chiral compounds (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).
Applications in Biologically Active Compounds
- Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound related to tert-butyl ethyl(2-hydroxyethyl)carbamate, demonstrating its importance in the synthesis of biologically active compounds such as omisertinib (AZD9291) (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZIGTEBZROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565517 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
CAS RN |
152192-95-5 | |
| Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




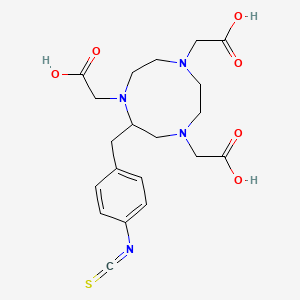
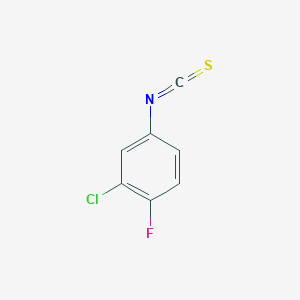
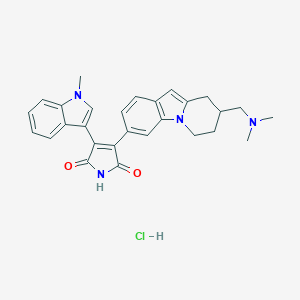
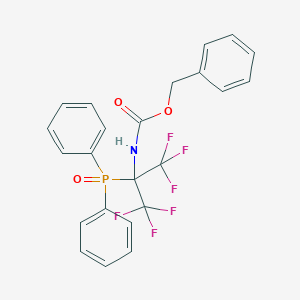
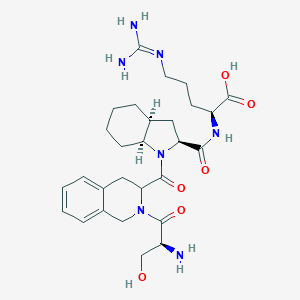
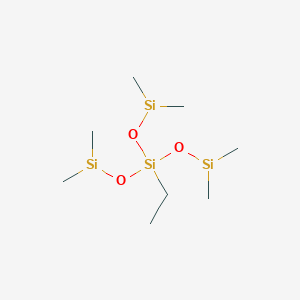
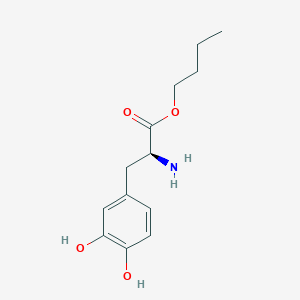
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
